molecular formula C23H21N5O2S B2592560 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904356-34-8

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2592560
CAS RN: 1904356-34-8
M. Wt: 431.51
InChI Key: IUXOIIQPKVEUOI-UHFFFAOYSA-N
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Description

“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a morpholine ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of a thiazole ring suggests that the compound might exhibit aromaticity . The compound’s mass can be determined from its molecular formula .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including our compound of interest, have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals, which can lead to various diseases, including cancer and heart disease . The thiazole ring’s ability to donate electrons and neutralize free radicals makes it a candidate for antioxidant drug development.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the process of inflammation . This makes them potential therapeutic agents for treating chronic inflammatory diseases such as arthritis and asthma.

Antimicrobial and Antifungal Activity

Thiazoles have shown significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals . With increasing antibiotic resistance, the need for novel drugs is critical, and thiazole derivatives offer a promising avenue for research.

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral properties. They have been explored for their effectiveness against various viruses, including HIV, providing a basis for developing new antiretroviral therapies .

Neuroprotective Activity

Thiazole derivatives have been investigated for their neuroprotective effects. They may play a role in preventing neurodegenerative diseases by protecting neuronal cells from damage or death . This application is particularly relevant in the context of aging populations and the increasing prevalence of conditions like Alzheimer’s disease.

Antitumor and Cytotoxic Activity

The antitumor and cytotoxic activities of thiazole compounds are of significant interest in cancer research. They can act on various pathways to inhibit cancer cell growth and induce apoptosis . This application has the potential to contribute to the development of new cancer treatments.

Future Directions

The future directions for research on this compound could include elucidating its synthesis process, studying its chemical reactions, investigating its mechanism of action, and evaluating its physical and chemical properties. Additionally, its potential biological activities could be explored further .

Mechanism of Action

Target of Action

The primary targets of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds with a benzothiazole scaffold have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis .

Mode of Action

The exact mode of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity . They inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in inflammation .

Biochemical Pathways

The biochemical pathways affected by N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to inhibit the cox-2 enzyme , which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Result of Action

The molecular and cellular effects of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that they may reduce inflammation at the molecular and cellular levels.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(12-15)31-23(27-18)16-3-5-17(6-4-16)26-22(29)19-13-21(25-14-24-19)28-8-10-30-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXOIIQPKVEUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

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